![molecular formula C19H17FN2O3S B11167453 N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11167453.png)
N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of the acetamide linkage: This involves the reaction of the intermediate with an acylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetamide
- N-(3,4-dimethoxyphenyl)-2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetamide
- N-(3,4-dimethoxyphenyl)-2-[2-(2-iodophenyl)-1,3-thiazol-4-yl]acetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C19H17FN2O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-8-7-12(9-17(16)25-2)21-18(23)10-13-11-26-19(22-13)14-5-3-4-6-15(14)20/h3-9,11H,10H2,1-2H3,(H,21,23) |
InChI Key |
WWOIMNIZKYLRPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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